Octadec-9-enyl acetate
Description
Octadec-9-enyl acetate, also known as (Z)-octadec-9-enyl acetate or oleyl acetate, is a long-chain unsaturated fatty acid ester with the chemical formula C₂₀H₃₈O₂. It is characterized by a cis-configured double bond at the ninth carbon of its 18-carbon alkyl chain, esterified with an acetyl group. This compound occurs naturally in plant cuticles and insect secretions, where it plays critical ecological roles. For example, in Eucalyptus globulus and E. camaldulensis cuticles, it is a minor component of aliphatic esters, contributing to plant defense mechanisms against environmental stressors . In insects, such as Bombus bees, this compound is a key component of cephalic labial gland secretions (CLGS), functioning as a species-specific pheromone involved in mating and territorial communication . Its structural flexibility and hydrophobic nature make it valuable in both biological systems and industrial applications, such as cosmetics and pharmaceuticals .
Properties
IUPAC Name |
octadec-9-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGAZRPDUOHMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862373 | |
| Record name | Octadec-9-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadec-9-enyl acetate can be synthesized through the esterification of octadec-9-en-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-9-enyl acetate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The double bond in this compound can be reduced to form octadecyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
- Various substituted esters from nucleophilic substitution .
Epoxides and diols: from oxidation.
Octadecyl acetate: from reduction.
Scientific Research Applications
Chemistry: Octadec-9-enyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity at the double bond and ester group makes it a versatile building block in organic synthesis .
Biology: In biological research, this compound is studied for its role in pheromone signaling in insects. It is a component of the defensive secretions of certain beetles and ants, where it acts as a chemical deterrent against predators .
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives are being explored for potential anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed as a plasticizer in the production of polymers .
Mechanism of Action
The mechanism by which octadec-9-enyl acetate exerts its effects varies depending on its application. In biological systems, it interacts with specific receptors or enzymes, leading to a cascade of biochemical events. For example, in insect pheromone signaling, it binds to olfactory receptors, triggering a behavioral response .
Comparison with Similar Compounds
Double-Bond Position and Configuration
- This compound’s cis-Δ9 configuration is critical for its biological activity. For example, in Bombus bees, the Δ9 position distinguishes it from octadec-11-enol in B. excellens, which has a double bond at C11 . This minor positional difference drives species-specific pheromone recognition.
- In contrast, methyl (9E)-9-octadecenoate (elaidate) has a trans double bond, resulting in a linear molecular geometry. This increases its melting point (~15–20°C for trans vs. liquid at room temperature for cis) and alters industrial utility, such as in biodiesel stability .
Chain Length and Substituents
- Hexadec-9-enyl acetate (C₁₆) exhibits higher volatility than this compound (C₁₈), making it more effective as a short-range airborne pheromone in moths .
- Oleyl arachidate (C₁₈:1Δ9 esterified with C₂₀ acid) has enhanced hydrophobicity, ideal for forming occlusive barriers in cosmetic formulations .
Industrial and Ecological Implications
- Cosmetics : this compound and its derivatives (e.g., oleyl arachidate) are prized for their emollient properties. However, branched esters like isodecyl oleate offer better spreadability in formulations .
- Agriculture : The Δ9 cis configuration in plant cuticles enhances membrane fluidity, aiding drought resistance. In contrast, saturated analogs (e.g., hentetracontan-1-ol) form rigid layers, reducing water permeability .
- Pharmaceuticals : Oleylamine acetate’s cationic nature contrasts with the neutral this compound, enabling distinct applications in drug encapsulation versus topical delivery .
Biological Activity
Octadec-9-enyl acetate, a fatty acid derivative, has garnered attention in recent years for its diverse biological activities. This article aims to explore its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, also known as oleyl acetate, is an ester formed from oleyl alcohol and acetic acid. Its chemical formula is CHO, and it has a molecular weight of 314.53 g/mol. The compound is characterized by the presence of a long hydrocarbon chain, which influences its solubility and biological interactions.
Biological Activities
1. Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and gastric (AGS) cancer cells. The compound demonstrated an IC50 value of approximately 2.3 mM against MCF-7 cells, suggesting significant cytotoxicity towards tumor cells while maintaining a safety profile for normal cells (C2C12) with a viability rate above 70% .
2. Antimicrobial Effects
this compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of pathogenic microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
3. Pheromonal Activity
In ecological studies, this compound has been identified as a significant component of sexual pheromones in certain bee species (e.g., Bombus muscorum). Its presence in pheromonal blends suggests a role in mating behaviors and species recognition among pollinators .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of the fatty acid chain allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Antioxidant Properties : Some studies suggest that this compound possesses antioxidant capabilities, potentially reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study published in RSC Advances highlighted the synthesis of novel derivatives from oleyl acetate and their evaluation against cancer cell lines. Among the tested compounds, those derived from this compound exhibited promising antitumor activity with minimal toxicity to normal cells .
Case Study 2: Pheromone Analysis
Research conducted on Bombus species revealed that this compound was one of the predominant compounds in their pheromone profiles. This study emphasized the ecological significance of this compound in pollinator behavior and reproductive success .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
